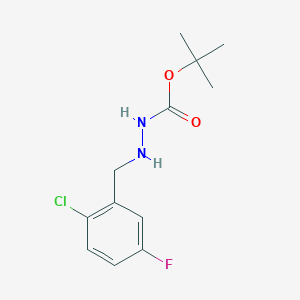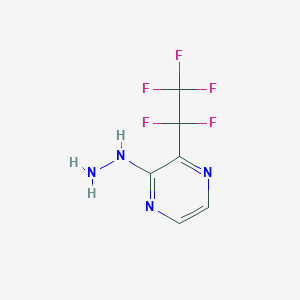
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine is a chemical compound characterized by the presence of a pyrazine ring substituted with a pentafluoroethyl group and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine typically involves the reaction of 3-pentafluoroethyl-pyrazine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Pentafluoroethyl-pyrazine+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Applications De Recherche Scientifique
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydrazine moiety.
Mécanisme D'action
The mechanism of action of (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pentafluoroethyl group can influence the compound’s binding affinity and specificity through electronic effects.
Comparaison Avec Des Composés Similaires
- (3-Trifluoromethyl-pyrazin-2-yl)-hydrazine
- (3-Difluoromethyl-pyrazin-2-yl)-hydrazine
- (3-Chloropyrazin-2-yl)-hydrazine
Comparison:
- (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine has a higher degree of fluorination compared to its trifluoromethyl and difluoromethyl analogs, which can result in different electronic properties and reactivity.
- The presence of the pentafluoroethyl group can enhance the compound’s stability and lipophilicity compared to the chlorinated analog.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H5F5N4 |
|---|---|
Poids moléculaire |
228.12 g/mol |
Nom IUPAC |
[3-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-4(15-12)14-2-1-13-3/h1-2H,12H2,(H,14,15) |
Clé InChI |
KRSVEBQTXQUQSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


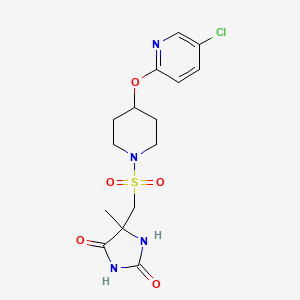

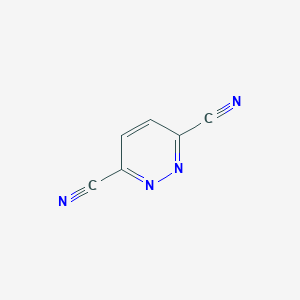
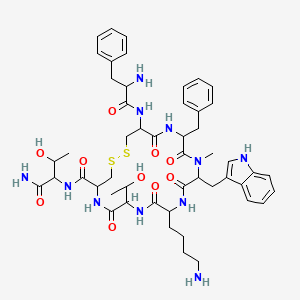





![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)

![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
